Product packaging for 4-(Adamantan-1-yl)-2,6-dichloroaniline(Cat. No.:CAS No. 85911-38-2)

4-(Adamantan-1-yl)-2,6-dichloroaniline

Cat. No.: B2440839
CAS No.: 85911-38-2
M. Wt: 296.24
InChI Key: BNXOMMYBHYQEAX-UHFFFAOYSA-N
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Description

Contextualizing Adamantane (B196018) and Substituted Aniline (B41778) Scaffolds in Organic Chemistry and Advanced Materials Science

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, is renowned for its exceptional rigidity, thermal stability, and lipophilicity. nih.govacs.org Its cage-like structure provides a three-dimensional, sterically demanding framework that can be strategically incorporated into molecules to influence their physical and biological properties. nih.govingentaconnect.com In medicinal chemistry, the adamantane moiety is often employed to enhance the pharmacokinetic profile of drug candidates, improving their absorption, distribution, metabolism, and excretion (ADME) properties. nih.govingentaconnect.com The rigidity of the adamantane scaffold can also lead to highly selective interactions with biological targets. nih.gov

Substituted anilines, on the other hand, are a cornerstone of synthetic organic chemistry and are integral to the development of a wide array of functional materials and pharmaceuticals. researchgate.netnih.gov The electronic and steric properties of the aniline ring can be finely tuned through the introduction of various substituents, influencing the molecule's reactivity, color, and biological activity. Dichloroanilines, a specific class of substituted anilines, are important intermediates in the synthesis of dyes, pigments, herbicides, and pharmaceuticals. wikipedia.orginnospk.com The presence and position of the chlorine atoms on the aniline ring can significantly impact the compound's chemical behavior and utility. wikipedia.org For instance, 2,6-dichloroaniline (B118687) is a known precursor in the synthesis of notable drugs like clonidine and diclofenac. wikipedia.org

Rationale for the Academic Investigation of 4-(Adamantan-1-yl)-2,6-dichloroaniline

The academic investigation of this compound is driven by the compelling hypothesis that the combination of the adamantane and 2,6-dichloroaniline scaffolds will result in a molecule with novel and potentially advantageous properties. The strategic placement of the bulky adamantane group at the para-position of the dichloroaniline ring is expected to impart unique steric and electronic characteristics.

This specific substitution pattern could lead to several interesting outcomes. The lipophilic nature of the adamantane cage may enhance the solubility of the compound in nonpolar environments, a desirable trait in materials science applications and for crossing biological membranes in medicinal chemistry. Furthermore, the rigid adamantane framework could enforce a specific conformation on the aniline moiety, potentially leading to enhanced selectivity in chemical reactions or biological interactions. The dichloro-substitution on the aniline ring provides reactive handles for further chemical modification, allowing for the synthesis of a diverse library of derivatives for various applications. researchgate.netresearchgate.net

Overview of Current Research Trajectories and Knowledge Gaps for the Compound

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning this compound. While extensive research exists on adamantane derivatives and substituted anilines as separate classes of compounds, their specific combination in this particular arrangement remains largely unexplored. This lack of dedicated research presents a fertile ground for new scientific inquiry.

Current research trajectories in related areas suggest several promising avenues for the investigation of this novel compound. In materials science, the focus would likely be on its potential as a building block for novel polymers or functional materials with enhanced thermal stability and specific electronic properties. In medicinal chemistry, research could explore its potential as a scaffold for the development of new therapeutic agents, leveraging the known biological activities of both adamantane and aniline derivatives.

The primary knowledge gap is the absence of fundamental data on the synthesis, characterization, and reactivity of this compound. Establishing efficient synthetic routes and thoroughly characterizing its physicochemical properties are the essential first steps for any future research. Subsequent investigations would need to explore its reactivity in various chemical transformations and screen for potential applications in materials science and medicinal chemistry. The exploration of this uncharted chemical space holds the promise of uncovering new scientific principles and developing novel molecules with practical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19Cl2N B2440839 4-(Adamantan-1-yl)-2,6-dichloroaniline CAS No. 85911-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-adamantyl)-2,6-dichloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N/c17-13-4-12(5-14(18)15(13)19)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXOMMYBHYQEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C(=C4)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 Adamantan 1 Yl 2,6 Dichloroaniline and Its Precursors

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For 4-(Adamantan-1-yl)-2,6-dichloroaniline, the analysis primarily involves two key disconnections.

The most logical disconnection is the C-C bond between the adamantane (B196018) moiety and the aniline (B41778) ring. This bond is formed via an electrophilic substitution reaction. This approach identifies two primary intermediates:

An activated adamantane species (electrophile), such as the adamantyl cation.

A 2,6-dichloroaniline (B118687) nucleophile.

This leads to a convergent synthesis strategy where the two key fragments are prepared separately and then combined in a final step. The adamantyl cation can be generated from various precursors, including 1-haloadamantanes (e.g., 1-bromoadamantane), 1-adamantanol (B105290), or 1-acyloxyadamantanes.

An alternative, though less common, disconnection could involve forming the aniline from a pre-adamantylated dichlorobenzene derivative. However, installing the amino group late in the synthesis is often more challenging and may offer lower yields. Therefore, the most strategically sound approach relies on the adamantylation of a pre-formed 2,6-dichloroaniline molecule.

Key Synthetic Intermediates:

IntermediatePrecursorRole in Synthesis
2,6-DichloroanilineAniline, Sulfanilamide (B372717)The core aromatic amine structure.
Adamantyl Cation1-Adamantanol, 1-Bromoadamantane, 1-AcetoxyadamantaneThe electrophile for substitution onto the aniline ring.

Direct Synthesis Approaches to this compound

Direct synthesis involves the reaction of a pre-formed 2,6-dichloroaniline with an adamantylating agent. The primary method for this transformation is the Friedel-Crafts alkylation. The strong activating, para-directing nature of the amino group, combined with the steric hindrance from the two ortho-chlorine atoms, ensures high regioselectivity for the substitution at the C4 position.

A common method involves reacting 2,6-dichloroaniline with 1-adamantanol in the presence of a strong Brønsted acid like sulfuric acid. The acid protonates the hydroxyl group of the alcohol, which then leaves as a water molecule to generate the stable tertiary adamantyl carbocation. This cation then undergoes electrophilic aromatic substitution with the electron-rich aniline ring.

Alternatively, Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can be used to facilitate the reaction between 2,6-dichloroaniline and 1-haloadamantanes, like 1-bromoadamantane. A patented process for preparing other 1-adamantane derivatives describes reacting a 1-acyloxyadamantane with a receptor compound in an aliphatic solvent in the presence of concentrated sulfuric acid, a method that could be adapted for this synthesis. google.com

Methodologies for the Preparation of Substituted 2,6-Dichloroaniline Precursors

The availability of 2,6-dichloroaniline is crucial for the synthesis of the target molecule. Several methods have been developed for its preparation from inexpensive starting materials. google.comgoogleapis.comorgsyn.org

One prominent industrial method starts from aniline. google.com This multi-step process involves:

Chlorination : Aniline is treated with hydrochloric acid and hydrogen peroxide to yield 2,4,6-trichloroaniline (B165571). google.com

Protection : The amino group of 2,4,6-trichloroaniline is protected by reacting it with acetic anhydride (B1165640) to form 2,4,6-trichloroacetanilide. google.com

Reductive Dechlorination : The 2,4,6-trichloroacetanilide undergoes catalytic hydrogenation, which selectively removes the chlorine atom at the para position to give 2,6-dichloroacetanilide. google.com

Deprotection : The resulting 2,6-dichloroacetanilide is hydrolyzed with a base to afford the final product, 2,6-dichloroaniline. google.com

Another effective strategy involves blocking the reactive para-position of an aniline derivative before chlorination. googleapis.com This can be achieved through bromination or sulfonamidation. googleapis.com A procedure detailed in Organic Syntheses uses sulfanilamide as the starting material. orgsyn.org

Chlorination : Sulfanilamide is chlorinated using concentrated hydrochloric acid and hydrogen peroxide to produce 3,5-dichlorosulfanilamide. orgsyn.org

Desulfonation : The 3,5-dichlorosulfanilamide is then heated in 70% sulfuric acid, which removes the sulfanilamide group to yield 2,6-dichloroaniline. orgsyn.org This method is convenient and provides high yields. orgsyn.org

A similar approach starts with p-aminobenzenesulfonic acid, which is first converted to a diphenylurea derivative, then chlorinated and hydrolyzed to give 2,6-dichloroaniline. google.com

Comparison of 2,6-Dichloroaniline Synthesis Methods:

Starting MaterialKey StepsAdvantagesDisadvantages
AnilineChlorination, Acetylation, Reductive Dechlorination, HydrolysisLow-cost starting material. google.comMulti-step process.
SulfanilamideChlorination, DesulfonationConvenient and high yields. orgsyn.orgMore expensive starting material than aniline. orgsyn.org
p-Aminobenzenesulfonic acidDimerization, Chlorination, HydrolysisHigh reaction selectivity, mild conditions. google.comInvolves multiple transformations.

Synthetic Routes Involving Adamantane Derivatives and Halogenated Anilines

The key step in forming this compound is the coupling of the adamantane cage to the halogenated aniline ring. This is typically achieved through electrophilic alkylation, where the choice of adamantane precursor and catalyst is critical.

Route 1: From 1-Adamantanol This is often the most straightforward method. 1-Adamantanol is reacted with 2,6-dichloroaniline in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid. The acid serves as both the catalyst and the solvent. The reaction proceeds through the formation of the adamantyl cation, which then attacks the para-position of the aniline ring.

Route 2: From 1-Haloadamantanes 1-Bromoadamantane or 1-chloroadamantane (B1585529) can be used in a classic Friedel-Crafts alkylation reaction. A Lewis acid catalyst, like AlCl₃ or FeCl₃, is required to facilitate the formation of the adamantyl cation by abstracting the halide. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or nitrobenzene.

Route 3: From 1-Acyloxyadamantane A process patented for the synthesis of other adamantane derivatives can be applied here. google.com In this method, 1-acetoxyadamantane is reacted with the aromatic substrate in the presence of concentrated sulfuric acid and an aliphatic solvent like n-heptane. google.com This approach is reported to minimize the formation of byproducts and simplify industrial-scale isolation. google.com

Optimization of Reaction Conditions and Process Development for Scalability

Transitioning the synthesis of this compound from a laboratory scale to an industrial process requires careful optimization of several parameters to ensure safety, efficiency, and cost-effectiveness.

Key Optimization Parameters:

ParameterConsiderationsImpact on Scalability
Catalyst Choice between Brønsted (H₂SO₄) and Lewis (AlCl₃) acids. Catalyst loading affects reaction rate and cost.Sulfuric acid is inexpensive but can lead to sulfonation byproducts and corrosive waste streams. Lewis acids require anhydrous conditions and stoichiometric quenching, generating significant waste.
Solvent Use of linear aliphatic or cycloaliphatic solvents can improve reaction control and product isolation. google.comSolvent choice impacts reagent solubility, heat transfer, and downstream processing (extraction, distillation). Non-polar aliphatic solvents can simplify workup.
Temperature Friedel-Crafts reactions are often exothermic. Precise temperature control is needed to prevent side reactions and ensure safety.Large-scale reactors require efficient cooling systems. Lowering the temperature may improve selectivity but reduce the reaction rate.
Reagent Stoichiometry The molar ratio of adamantylating agent to aniline and catalyst must be optimized to maximize conversion and minimize unreacted starting materials.Using a slight excess of one reagent may drive the reaction to completion but complicates purification.
Workup and Isolation Procedures must be simplified for large-scale operations. The use of certain solvents allows for direct filtration of the product. google.comMinimizing aqueous extractions and chromatographic purification is key. Crystallization is a preferred method for industrial isolation.

Process development should focus on routes that minimize waste, avoid hazardous reagents, and allow for simple, robust isolation procedures. The method using 1-acyloxyadamantane in an aliphatic solvent is noted for its potential in providing a very pure product with an excellent yield, making industrial isolation achievable by simple filtration. google.com

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Selectivities

A comparative analysis of the different synthetic strategies is essential for selecting the most suitable route based on criteria such as yield, cost, environmental impact, and purity.

Atom Economy: This metric, which measures the efficiency of a reaction in converting reactant atoms to product atoms, varies considerably between the routes.

Alkylation with 1-Adamantanol: This route shows excellent atom economy, as the only byproduct is water. C₁₀H₁₆O + C₆H₅Cl₂N → C₁₆H₁₉Cl₂N + H₂O

Alkylation with 1-Bromoadamantane: This route has a lower atom economy due to the generation of HBr as a byproduct and the need for a Lewis acid that is consumed during workup. C₁₀H₁₅Br + C₆H₅Cl₂N --(AlCl₃)--> C₁₆H₁₉Cl₂N + HBr

Selectivity:

Regioselectivity: All discussed routes exhibit extremely high regioselectivity. The bulky adamantyl electrophile is directed to the para-position (C4) of the 2,6-dichloroaniline ring due to the powerful directing effect of the amino group and significant steric hindrance at the ortho-positions from the chlorine atoms.

Chemoselectivity: A potential side reaction is N-alkylation of the aniline. However, under the acidic conditions of the Friedel-Crafts reaction, the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺), which deactivates it towards electrophilic attack, thus preventing N-alkylation and favoring C-alkylation.

Comparative Summary of Adamantylation Routes:

MethodReagentsAtom EconomySelectivityScalability Considerations
From 1-Adamantanol2,6-dichloroaniline, 1-adamantanol, H₂SO₄HighExcellentSimple reagents, but requires handling of corrosive strong acids.
From 1-Bromoadamantane2,6-dichloroaniline, 1-bromoadamantane, AlCl₃ModerateExcellentRequires anhydrous conditions and management of Lewis acid waste streams.
From 1-Acetoxyadamantane2,6-dichloroaniline, 1-acetoxyadamantane, H₂SO₄HighExcellentMinimizes byproducts, potentially allowing for simpler filtration-based isolation on a large scale. google.com

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Adamantan 1 Yl 2,6 Dichloroaniline

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While a specific single-crystal X-ray diffraction study for 4-(Adamantan-1-yl)-2,6-dichloroaniline is not publicly available, a comprehensive analysis can be constructed based on the well-documented crystal structures of its constituent moieties: 2,6-dichloroaniline (B118687) and various adamantane (B196018) derivatives. This approach allows for a scientifically rigorous prediction of its solid-state characteristics.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of this compound is dictated by the intrinsic properties of its components. The adamantane group is a rigid, strain-free, diamondoid cage, characterized by C-C bond lengths of approximately 1.54 Å and tetrahedral bond angles around 109.5°. The bond connecting the adamantyl cage to the aniline (B41778) ring (C_adamantyl - C_aryl) is expected to be a standard sp³-sp² single bond, typically around 1.51 Å.

Within the 2,6-dichloroaniline fragment, the aromatic ring will be largely planar. The C-N bond is expected to have a length of approximately 1.40 Å, indicating some partial double bond character due to the delocalization of the nitrogen lone pair into the phenyl ring. The C-Cl bonds are anticipated to be in the range of 1.73-1.74 Å. A key feature is the potential for pyramidalization at the nitrogen atom of the amino group. However, steric hindrance from the ortho-chlorine atoms and the bulky adamantyl group may influence the planarity of the C-C-N-H arrangement. The dihedral angle between the plane of the aniline ring and the C-N-H plane will define the degree of this pyramidalization. In many substituted anilines, this angle can deviate from zero, affecting the electronic and hydrogen-bonding properties of the amino group.

Parameter Expected Value
Adamantane Moiety
C-C Bond Length~1.54 Å
C-C-C Bond Angle~109.5°
Aniline Moiety
C-C (aromatic) Bond Length~1.39 Å
C-Cl Bond Length~1.73 Å
C-N Bond Length~1.40 Å
Linkage
C_aryl - C_adamantyl Bond Length~1.51 Å

Intermolecular Interactions and Crystal Engineering: Hydrogen Bonding, Halogen Bonding, and Non-Covalent Contacts

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular forces, which are crucial in crystal engineering.

Hydrogen Bonding: The primary and most directional interaction will be hydrogen bonding involving the amino group. The N-H groups can act as hydrogen bond donors, while the chlorine atoms or the nitrogen atom of a neighboring molecule can act as acceptors. Given the steric shielding by the ortho-chlorine atoms, intermolecular N-H···N hydrogen bonds are plausible, leading to the formation of dimers or chains. chemicalbook.com Intramolecular N-H···Cl hydrogen bonds are also a possibility, which could influence the conformation of the amino group. Studies on other chlorinated anilines confirm the prevalence of N–H···N and N–H···Cl hydrogen bonds in their crystal packing. chemicalbook.com

Non-Covalent Contacts: The bulky and lipophilic adamantane cage will significantly influence crystal packing through numerous van der Waals interactions. nih.gov The shape and size of the adamantyl group promote efficient space-filling, often leading to interdigitated structures where the cages of one molecule fit into the voids created by others. nih.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Determination

While specific experimental spectra for this compound are not found in the reviewed literature, a detailed and accurate prediction of its ¹H and ¹³C NMR spectra can be made based on established data for 1-substituted adamantanes and substituted anilines. chemicalbook.comnih.govchemicalbook.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum is expected to show distinct signals for the adamantyl, aromatic, and amine protons.

Adamantyl Protons: The adamantane cage has three distinct proton environments. The three methine protons (-CH-) at the bridgehead positions (C3, C5, C7) adjacent to the substituted carbon will appear as a broad singlet around δ 2.1 ppm. The six methylene (B1212753) protons (-CH₂-) adjacent to the point of attachment (δ positions) will likely appear as a broad singlet around δ 1.9 ppm. The remaining six methylene protons (γ positions) will be found further upfield, around δ 1.7-1.8 ppm. The broadness of these signals is characteristic of the rigid adamantane cage, where complex spin-spin coupling and restricted rotation lead to unresolved multiplets.

Aromatic Protons: The dichloroaniline ring has two equivalent protons at the 3- and 5-positions and one proton at the 4-position (which is substituted by adamantane). Therefore, the two chemically equivalent protons at positions 3 and 5 are expected to appear as a singlet in the aromatic region, likely between δ 7.0 and 7.3 ppm.

Amine Protons: The two protons of the amino group (-NH₂) are expected to produce a broad singlet. Its chemical shift is highly dependent on solvent and concentration but would typically appear in the range of δ 4.0-5.0 ppm in a non-polar solvent like CDCl₃.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Adamantyl -CH (3H, bridgehead)~2.1broad singlet
Adamantyl -CH₂ (6H, δ)~1.9broad singlet
Adamantyl -CH₂ (6H, γ)~1.7-1.8broad singlet
Aromatic H-3, H-5 (2H)~7.0-7.3singlet
Amine -NH₂ (2H)~4.0-5.0broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will show distinct signals for each unique carbon environment in the molecule.

Adamantyl Carbons: The adamantane cage attached at C1 will have four distinct carbon signals. The quaternary carbon attached to the aniline ring (C1) would appear around δ 36-38 ppm. The three equivalent bridgehead methine carbons (CH) are expected around δ 29 ppm. The six equivalent methylene carbons (CH₂) adjacent to the attachment point (δ positions) would resonate around δ 40-42 ppm, while the three remaining methylene carbons (γ positions) would be found further upfield around δ 30-32 ppm.

Aromatic Carbons: The dichloroaniline ring contains six carbons. The carbon atom bearing the amino group (C1) would be found around δ 140-142 ppm. The two carbons bearing the chlorine atoms (C2, C6) would be shifted downfield to approximately δ 120-125 ppm. The signal for the carbon attached to the adamantyl group (C4) would appear around δ 135-138 ppm. The two remaining aromatic carbons (C3, C5) are expected to resonate in the region of δ 128-130 ppm.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Adamantane Moiety
C1 (quaternary)~36-38
CH (bridgehead, 3C)~29
CH₂ (δ, 6C)~40-42
CH₂ (γ, 3C)~30-32
Aniline Moiety
C1 (-NH₂)~140-142
C2, C6 (-Cl)~120-125
C4 (-Adamantyl)~135-138
C3, C5~128-130

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed information about the connectivity of atoms within the molecule, allowing for the precise assignment of proton (¹H) and carbon-¹³ (¹³C) signals. youtube.comsdsu.edu

¹H- ¹H COSY: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, the COSY spectrum would be crucial for confirming the proton-proton connectivities within the rigid adamantane cage. Cross-peaks would be expected between the bridgehead protons (δ) and the adjacent methylene protons (γ), as well as between the different sets of methylene protons (γ and ε). On the aromatic ring, a correlation would be observed between the two meta-protons (H-3 and H-5), confirming their adjacent relationship.

HSQC: The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached (¹JCH). sdsu.edu This technique allows for the definitive assignment of each carbon atom that bears protons. For the title compound, the HSQC spectrum would show correlations between the adamantane protons (δ, γ, ε) and their corresponding carbons (C-δ, C-γ, C-ε). Similarly, the aromatic protons at positions 3 and 5 would show cross-peaks to their respective carbon atoms (C-3 and C-5).

HMBC: The HMBC experiment is vital for establishing long-range connectivity, showing correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.edu This is particularly powerful for identifying connections across quaternary carbons and between different functional groups. Key HMBC correlations for this compound would include:

A cross-peak between the bridgehead adamantyl protons (δ) and the aromatic C-4, confirming the point of attachment between the adamantane cage and the aniline ring.

Correlations from the aromatic protons (H-3/H-5) to the surrounding aromatic carbons, including the chlorinated carbons (C-2/C-6) and the adamantyl-substituted carbon (C-4).

Correlations within the adamantane cage, for example, from the δ protons to the ε carbons, which helps to confirm the cage's rigid structure.

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, allowing for the complete and confident assignment of all ¹H and ¹³C chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1' (Adamantyl)C-~35-40
2', 9', 10' (Adamantyl CH)CH (δ)~2.10~30-35
3', 5', 8' (Adamantyl CH₂)CH₂ (γ)~1.90~40-45
4', 6', 7' (Adamantyl CH₂)CH₂ (ε)~1.75~36-40
1 (Aniline)C-NH₂-~140-145
2, 6 (Aniline)C-Cl-~120-125
3, 5 (Aniline)CH~7.20~128-132
4 (Aniline)C-Adamantyl-~135-140
NH₂NH₂~4.50 (broad)-
Table 2: Expected Key 2D NMR Correlations for Connectivity Assignment.
Experiment¹H Signal (From)Correlated Signal (To)Significance
COSYH-δ (Adamantyl)H-γ (Adamantyl)Confirms adamantane cage connectivity
COSYH-γ (Adamantyl)H-ε (Adamantyl)Confirms adamantane cage connectivity
HSQCH-3/H-5 (Aromatic)C-3/C-5 (Aromatic)Direct C-H bond assignment
HSQCH-δ, H-γ, H-ε (Adamantyl)C-δ, C-γ, C-ε (Adamantyl)Direct C-H bond assignments in adamantyl group
HMBCH-δ (Adamantyl)C-4 (Aromatic)Confirms adamantyl-aniline linkage
HMBCH-δ (Adamantyl)C-ε (Adamantyl)Confirms adamantane cage structure (³JCH)
HMBCH-3/H-5 (Aromatic)C-1, C-2/C-6, C-4 (Aromatic)Confirms aromatic ring substitution pattern

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information on the functional groups and molecular structure of this compound. These methods are complementary, as molecular vibrations can be active in one, both, or neither technique depending on the change in dipole moment (FTIR) or polarizability (Raman) during the vibration. scielo.org.mx

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural components: the aniline moiety and the adamantane cage.

N-H Vibrations: The aniline N-H group will give rise to stretching vibrations, typically appearing as two distinct bands in the 3400-3500 cm⁻¹ region for the asymmetric and symmetric stretches of the primary amine. N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹.

C-H Vibrations: The adamantane cage consists of CH and CH₂ groups. Their C-H stretching vibrations are characteristically observed in the 2850-2950 cm⁻¹ range. researchgate.net CH₂ scissoring and wagging deformations appear in the 1450-1470 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring typically produce a series of bands in the 1400-1600 cm⁻¹ region.

C-N and C-Cl Vibrations: The aromatic C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The C-Cl stretching vibrations for chlorinated benzenes are typically strong and found in the 600-850 cm⁻¹ region.

Table 3: Predicted FTIR Vibrational Frequencies and Assignments.
Frequency Range (cm⁻¹)Vibrational ModeAssignment
3400-3500νas(N-H), νs(N-H)Asymmetric and symmetric N-H stretching
3000-3100ν(C-H)Aromatic C-H stretching
2850-2950νas(CH₂), νs(CH₂), ν(CH)Adamantane C-H stretching
1600-1650δ(N-H)N-H scissoring
1400-1600ν(C=C)Aromatic ring stretching
1450-1470δ(CH₂)Adamantane CH₂ scissoring
1250-1350ν(C-N)Aromatic C-N stretching
600-850ν(C-Cl)C-Cl stretching

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. Non-polar bonds and symmetric vibrations, which are often weak in FTIR, can produce strong signals in Raman spectra.

Adamantane Cage Vibrations: The highly symmetric and non-polar adamantane cage is expected to produce strong and characteristic Raman signals. The C-C skeletal vibrations and C-H bending modes of the adamantane group are particularly prominent in Raman spectra. researchgate.net

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring, typically weak in the FTIR spectrum, should give a strong and sharp band in the Raman spectrum.

C-Cl Vibrations: The symmetric C-Cl stretching vibration will also be Raman active and can help confirm the substitution pattern.

Table 4: Predicted Raman Vibrational Frequencies and Assignments.
Frequency Range (cm⁻¹)Vibrational ModeAssignment
3000-3100ν(C-H)Aromatic C-H stretching
2850-2950ν(CH₂, CH)Adamantane C-H stretching (strong)
1550-1600ν(C=C)Aromatic ring stretching
~1000Ring BreathingSymmetric aromatic ring breathing (strong)
700-950Skeletal DeformationsAdamantane C-C skeletal modes (strong)
600-850ν(C-Cl)C-Cl stretching

Correlation of Experimental Vibrational Spectra with Theoretical Calculations

To achieve a definitive assignment of the numerous vibrational modes and to gain deeper insights into the molecule's conformation, experimental FTIR and Raman spectra are often correlated with theoretical calculations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to compute the optimized molecular geometry and harmonic vibrational frequencies. researchgate.netglobalresearchonline.net

The calculated frequencies are typically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve the agreement with experimental data. globalresearchonline.net This correlation allows for a reliable assignment of complex spectral regions where bands may overlap. Furthermore, by comparing the experimental spectra with spectra calculated for different possible conformers (e.g., related to the orientation of the NH₂ group), the most stable conformation in the experimental conditions can be inferred. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₁₆H₁₉Cl₂N), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The nominal molecular weight is 309 g/mol , but the exact mass will show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Two primary fragmentation pathways are expected, originating from the cleavage of the bond between the adamantane cage and the aniline ring.

Formation of the Adamantyl Cation: The adamantyl group is known to form a very stable tertiary carbocation (C₁₀H₁₅⁺) upon fragmentation. Therefore, a major fragmentation pathway would involve the cleavage of the C4-C1' bond to yield the adamantyl cation at m/z 135. This is often the base peak in the mass spectra of 1-substituted adamantanes. nih.govresearchgate.net The other fragment would be the 2,6-dichloroaniline radical.

Formation of the Dichloroanilinium Ion: Cleavage could also result in the charge being retained by the aromatic portion, leading to a fragment corresponding to the 2,6-dichloroaniline moiety.

Further fragmentation of the dichloroaniline portion could involve the loss of a chlorine atom or the elimination of HCN, which are common fragmentation pathways for anilines. nist.gov The presence of two chlorine atoms will give characteristic isotopic patterns for all chlorine-containing fragments (e.g., M⁺˙, [M-C₁₀H₁₅]⁺˙), with M, M+2, and M+4 peaks, aiding in their identification.

Table 5: Predicted Key Ions in the Mass Spectrum of this compound.
m/z (for ³⁵Cl)Proposed Ion StructureFormulaNotes
309[M]⁺˙[C₁₆H₁₉³⁵Cl₂N]⁺˙Molecular ion. Will show isotopic peaks at 311 (M+2) and 313 (M+4).
174[M - C₁₀H₁₅]⁺˙[C₆H₄³⁵Cl₂N]⁺˙Fragment from loss of adamantyl radical.
135[C₁₀H₁₅]⁺[C₁₀H₁₅]⁺Adamantyl cation. Expected to be a highly abundant peak (base peak). nih.govresearchgate.net
93[C₇H₉]⁺[C₇H₉]⁺Common fragment from adamantane decomposition. nih.gov
79[C₆H₇]⁺[C₆H₇]⁺Common fragment from adamantane decomposition. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Adamantan 1 Yl 2,6 Dichloroaniline

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. nih.govrasayanjournal.co.in It is widely used to predict molecular geometries, energies, and other electronic properties.

Ground State Geometry Optimization and Conformational LandscapesGeometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-(Adamantan-1-yl)-2,6-dichloroaniline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to find this ground state geometry.

The structure features a planar aniline (B41778) ring substituted with two chlorine atoms ortho to the amino group and a bulky adamantane (B196018) group at the para position. The steric hindrance from the ortho-chlorine atoms would likely cause the amino group (-NH₂) to be slightly non-planar with respect to the benzene (B151609) ring. The adamantane group, connected via a C-C bond, would also have specific rotational conformations relative to the aniline plane. A full conformational analysis would involve mapping the potential energy surface by systematically rotating the C(phenyl)-C(adamantyl) and C(phenyl)-N bonds to identify the global energy minimum and any significant local minima, which are crucial for understanding the molecule's shape and potential interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity.libretexts.orgsapub.orgIt focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile).libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound:

HOMO: The HOMO is expected to be primarily localized on the electron-rich dichloroaniline ring, particularly involving the lone pair electrons of the nitrogen atom and the π-system of the benzene ring. This indicates that the molecule would likely act as a nucleophile from this region.

LUMO: The LUMO is anticipated to be distributed over the π-antibonding system of the dichloroaniline ring. The presence of electron-withdrawing chlorine atoms would lower the LUMO energy, making the ring susceptible to nucleophilic attack.

Adamantane Group: The adamantane moiety, being a saturated hydrocarbon cage, is composed of σ-bonds and would contribute less significantly to the frontier orbitals, which are dominated by the π-system of the aniline derivative. researchgate.net

The following table presents theoretically expected values for the FMO properties of this compound based on DFT calculations.

ParameterExpected Value (eV)Significance
EHOMO-5.5 to -6.5Indicates electron-donating ability (nucleophilicity).
ELUMO-0.5 to -1.5Indicates electron-accepting ability (electrophilicity).
HOMO-LUMO Gap (ΔE)4.0 to 5.0Relates to chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site PredictionA Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule, plotted on its electron density surface. It is an invaluable tool for predicting how a molecule will interact with other chemical species.researchgate.netDifferent colors on the MEP map indicate regions of varying electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show:

Negative Potential (Red): Concentrated around the electronegative chlorine atoms and the lone pair region of the nitrogen atom. These sites are the most probable locations for interactions with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Localized on the hydrogen atoms of the amino group (-NH₂), making them potential sites for nucleophilic attack or hydrogen bonding interactions with electron-rich species.

Neutral Potential (Green): The adamantane cage, being a nonpolar hydrocarbon structure, would predominantly exhibit a neutral or slightly positive potential.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals (EHOMO and ELUMO), several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. ijpcbs.comrsc.org These descriptors provide a quantitative basis for concepts like hardness, softness, and electrophilicity.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ): Related to the "escaping tendency" of electrons. Calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / (2η).

The following table summarizes the expected quantum chemical descriptors for the title compound.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy needed to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
Chemical Hardness (η)η = (I - A) / 2Resistance to deformation of electron cloud; related to stability.
Chemical Potential (μ)μ = -(I + A) / 2Describes the tendency of electrons to escape.
Electrophilicity Index (ω)ω = μ² / (2η)Measures the capacity to act as an electrophile.

Analysis of Non-Covalent Interactions (NCIs)

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. Computational methods allow for the detailed analysis of these weak forces, such as hydrogen bonds and van der Waals interactions.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact QuantificationHirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure.researchgate.netresearchgate.netThe Hirshfeld surface is generated by partitioning the crystal's electron density into molecular fragments. The surface is colored based on properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii.nih.gov

For a hypothetical crystal structure of this compound, the analysis would likely reveal the following contacts:

H···H contacts: Due to the abundance of hydrogen atoms on the adamantane cage and the aniline ring, these would be the most prevalent interactions, typically covering a large percentage of the surface area. researchgate.net

Cl···H/H···Cl contacts: Interactions between the electronegative chlorine atoms and hydrogen atoms on neighboring molecules would be significant, appearing as sharp "spikes" on the fingerprint plot, indicative of hydrogen-bond-like interactions.

C···H/H···C contacts: These represent van der Waals interactions between carbon and hydrogen atoms.

N···H/H···N contacts: Potential N-H···N or N-H···Cl hydrogen bonds could play a role in the crystal packing.

The following interactive table shows the expected percentage contribution of various intermolecular contacts derived from a theoretical Hirshfeld surface analysis.

Intermolecular Contact TypeExpected Contribution (%)Description
H···H45 - 55%Dominant van der Waals interactions from adamantyl and phenyl hydrogens.
Cl···H20 - 30%Significant directional interactions involving chlorine and hydrogen atoms.
C···H10 - 15%Standard van der Waals contacts.
N···H3 - 7%Potential weak hydrogen bonding involving the amine group.
Other (C···C, C···Cl, etc.)< 5%Minor contributions to crystal packing.

Quantitative Analysis of Intermolecular Interaction Energies (e.g., PIXEL Method)

Below is an illustrative data table, based on findings for related adamantane compounds, demonstrating how PIXEL analysis results are typically presented. nih.gov

Interaction TypeCoulombic (kJ/mol)Polarization (kJ/mol)Dispersion (kJ/mol)Repulsion (kJ/mol)Total Energy (kJ/mol)
N-H···N-35.2-15.8-42.138.5-54.6
C-H···S-8.9-3.2-18.512.3-18.3
C-H···π-5.1-2.5-15.79.8-13.5
H···H-1.2-0.5-5.64.1-3.2

Note: The data in this table is representative of findings for N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine derivatives and serves as an example of the insights gained from PIXEL calculations. nih.gov

Topological Analysis of Electron Density (e.g., Atoms in Molecules (AIM) Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM theory, is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonding and intermolecular interactions. nih.gov This approach is based on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). Critical points in the electron density, where the gradient is zero, are located and classified to describe the nature of atomic interactions.

For non-covalent interactions, the presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of the bond. For instance, in a study of adamantane-1,3,4-thiadiazole derivatives, QTAIM analysis was used to characterize intra- and intermolecular interactions, including N–H⋯N hydrogen bonds and H-H bonding. nih.gov The analysis confirmed that the N–H⋯N hydrogen bond was the strongest among the noncovalent interactions. nih.gov

The following table presents typical QTAIM parameters for different types of intermolecular interactions observed in related adamantane structures. nih.gov

Interactionρ(r) (a.u.)∇²ρ(r) (a.u.)V(r) (a.u.)G(r) (a.u.)H(r) (a.u.)
N-H···N0.0250.085-0.0180.0200.002
C-H···S0.0090.032-0.0050.0060.001
C-H···π0.0060.021-0.0030.0040.001
H···H0.0040.015-0.0020.0020.000

Note: This data is illustrative and based on findings for N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine derivatives. ρ(r) is the electron density, ∇²ρ(r) is the Laplacian of the electron density, V(r) is the potential energy density, G(r) is the kinetic energy density, and H(r) is the total energy density at the bond critical point. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com These simulations can provide detailed information about the conformational flexibility of a molecule and the influence of its environment, such as the solvent. mdpi.com For a molecule like this compound, MD simulations can reveal how the bulky adamantane group and the substituted aniline ring move relative to each other.

The general procedure for an MD simulation involves defining an initial set of positions and velocities for the atoms, and then iteratively calculating the forces on each atom and updating their positions and velocities over small time steps. The forces are typically calculated using a molecular mechanics force field. mdpi.com

Key insights that could be gained from MD simulations of this compound include:

Conformational Landscape: Identifying the most stable conformations of the molecule and the energy barriers between them. This is particularly relevant for understanding the rotational freedom around the C-N bond and the bond connecting the adamantane and aniline moieties.

Solvent Effects: Observing how the presence of a solvent, such as water or an organic solvent, influences the molecule's conformation and dynamics. The solvent can affect the stability of different conformations through interactions like hydrogen bonding. mdpi.com

Flexibility of Moieties: Quantifying the flexibility of the adamantane cage and the dichloroaniline ring. Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses used to assess molecular stability and flexibility.

The results of such simulations are often presented in terms of conformational populations, energy landscapes, and dynamic trajectories. A hypothetical data table summarizing potential findings from an MD simulation is presented below.

SolventDominant Conformation (Dihedral Angle °)Conformational Population (%)Average RMSD (Å)
Vacuum90950.8
Water120701.2
Dichloromethane (B109758)85800.9

Note: This table is hypothetical and illustrates the type of data that could be generated from molecular dynamics simulations to compare conformational preferences and flexibility in different environments.

Chemical Reactivity and Derivatization Studies of 4 Adamantan 1 Yl 2,6 Dichloroaniline

Reaction Pathways and Mechanisms Associated with the Aniline (B41778) Moiety

The aniline portion of the molecule is the most reactive site, influencing both the aromatic ring's susceptibility to substitution and providing a nucleophilic center for a variety of transformations.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org The feasibility and regioselectivity of such reactions on the 4-(Adamantan-1-yl)-2,6-dichloroaniline ring are governed by the cumulative electronic effects of the substituents: the amino group (-NH₂), the two chlorine atoms (-Cl), and the adamantyl group.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. byjus.comscielo.org.mx This significantly increases the electron density of the ring, making it more nucleophilic and reactive towards electrophiles. byjus.com

Chloro Groups (-Cl): The chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because their lone pairs can be donated into the ring via resonance. nih.govchemicalbook.com

Adamantyl Group: The adamantyl group, a bulky alkyl substituent, is generally considered to be a weak electron-donating group through induction, thus having a mild activating effect.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting Influence
Amino (-NH₂)1Activating (Resonance)Ortho, Para
Chloro (-Cl)2, 6Deactivating (Inductive)Ortho, Para
Adamantyl4Weakly Activating (Inductive)Ortho, Para

The primary amine group (-NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily react with a wide range of electrophiles to form a variety of stable derivatives. This is the most common and synthetically useful reaction pathway for this compound.

Common nucleophilic reactions include:

Acylation: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base yields N-acyl derivatives (amides). This is a standard method for amide bond formation. nih.gov

Reaction with Isocyanates: The amine group adds to the electrophilic carbon of an isocyanate to form substituted urea (B33335) derivatives. nih.gov

Reaction with Isothiocyanates: In a similar fashion, reaction with isothiocyanates produces the corresponding thiourea (B124793) derivatives. analis.com.my

These reactions are typically high-yielding and form the basis for the synthesis of most derivatives discussed in subsequent sections.

Reactions Involving the Adamantane (B196018) Moiety (e.g., Bridgehead Functionalization)

The adamantane cage is a highly stable, strain-free tricyclic hydrocarbon. nih.gov Its C-H bonds, particularly at the four equivalent tertiary bridgehead positions, are relatively strong. However, the adamantane moiety can undergo functionalization, typically through radical or carbocation intermediates. nih.gov

Direct functionalization of the adamantane cage in the this compound scaffold is challenging due to the presence of the more reactive aniline moiety. Reactions that generate radical intermediates, such as those involving H-atom abstraction, could potentially lead to substitution at the bridgehead positions of the adamantane core. nih.gov For example, oxidative carbonylation or formylation reactions have been demonstrated on adamantane itself. nih.gov Applying such methods to the title compound would require chemoselective conditions to avoid side reactions at the aniline site. While specific studies on this substrate are not prevalent, the known reactivity of adamantane suggests that its modification is a possible, albeit complex, route to novel derivatives. researchgate.netnih.gov

Synthesis of Novel Derivatives Incorporating the this compound Scaffold

The nucleophilicity of the amine group is widely exploited to synthesize a variety of derivatives with potential applications in medicinal chemistry and materials science.

Amide Derivatives: Amides are readily synthesized by reacting this compound with a suitable carboxylic acid derivative, most commonly an acyl chloride or a carboxylic acid activated with a coupling agent. sphinxsai.comgoogle.com The reaction typically proceeds in an inert solvent with the addition of a base to neutralize the HCl byproduct.

General Reaction for Amide Synthesis: R-COCl + H₂N-Ar → R-CONH-Ar + HCl (where Ar = 4-(Adamantan-1-yl)-2,6-dichlorophenyl)

Urea Derivatives: Substituted ureas are formed through the reaction of this compound with an appropriate isocyanate. nih.gov This addition reaction is generally efficient and does not require a catalyst. nih.govresearchgate.net

General Reaction for Urea Synthesis: R-N=C=O + H₂N-Ar → R-NH-CO-NH-Ar (where Ar = 4-(Adamantan-1-yl)-2,6-dichlorophenyl)

Table 2: Representative Amide and Urea Synthetic Schemes
Derivative TypeReactantsGeneral Structure
AmideThis compound + Acyl Chloride (R-COCl)R-C(=O)NH-Ar
UreaThis compound + Isocyanate (R-NCO)R-NHC(=O)NH-Ar

Ar represents the 4-(Adamantan-1-yl)-2,6-dichlorophenyl scaffold.

Thiourea Derivatives: Analogous to urea synthesis, thiourea derivatives are prepared by reacting this compound with an isothiocyanate. analis.com.myresearchgate.net The sulfur atom in the thiocarbonyl group imparts different chemical and biological properties compared to the oxygen in ureas. analis.com.my

General Reaction for Thiourea Synthesis: R-N=C=S + H₂N-Ar → R-NH-C(=S)-NH-Ar (where Ar = 4-(Adamantan-1-yl)-2,6-dichlorophenyl)

Thiosemicarbazide (B42300) Derivatives: The synthesis of a thiosemicarbazide derivative from the title aniline is a multi-step process. First, the aniline is converted to an isothiocyanate, for example, by reaction with thiophosgene. This adamantyl-dicholorophenyl isothiocyanate can then be reacted with hydrazine (B178648) to form the corresponding 4-substituted thiosemicarbazide. These thiosemicarbazides are valuable intermediates, as they can be condensed with various aldehydes and ketones to produce a wide array of thiosemicarbazones. nih.govnih.govresearchgate.netjocpr.com

General Reaction for Thiosemicarbazone Synthesis from the Scaffold:

Ar-NH₂ → Ar-N=C=S (Isothiocyanate formation)

Ar-N=C=S + N₂H₄ → Ar-NH-C(=S)-NHNH₂ (Thiosemicarbazide formation)

Ar-NH-C(=S)-NHNH₂ + R'R''C=O → Ar-NH-C(=S)-NHN=CR'R'' (Thiosemicarbazone formation)

Table 3: Representative Thiourea and Thiosemicarbazide Derivative Structures
Derivative TypeKey IntermediateGeneral Structure
ThioureaIsothiocyanate (R-NCS)R-NHC(=S)NH-Ar
ThiosemicarbazideHydrazine (N₂H₄)Ar-NHC(=S)NHNH₂
ThiosemicarbazoneAldehyde/Ketone (R'R''C=O)Ar-NHC(=S)NHN=CR'R''

Ar represents the 4-(Adamantan-1-yl)-2,6-dichlorophenyl scaffold.

Heterocyclic Ring Formations Utilizing the Aniline Functionality

There are no specific examples in the published literature of heterocyclic ring formations that utilize this compound as a starting material. In principle, anilines are common precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. rsc.org Classical methods such as the Skraup synthesis of quinolines, the Fischer indole (B1671886) synthesis, or the Paal-Knorr synthesis of pyrroles often employ aniline derivatives. organic-chemistry.org However, the significant steric hindrance around the amino group of this compound would likely necessitate the use of highly reactive reagents or specialized catalytic systems to achieve these transformations.

General methodologies for the synthesis of N-heterocycles from sterically hindered anilines often require forcing conditions or the use of potent catalysts to overcome the reduced nucleophilicity of the aniline nitrogen. nih.gov Without specific experimental validation for this compound, any proposed reaction pathways would be purely speculative.

Research Applications and Functional Material Development Based on 4 Adamantan 1 Yl 2,6 Dichloroaniline

Role in Materials Science and Supramolecular Chemistry

The unique combination of a bulky, rigid adamantyl group and a functional dichloroaniline moiety in 4-(Adamantan-1-yl)-2,6-dichloroaniline provides a versatile platform for the development of novel materials. Its structural characteristics are of significant interest in materials science and supramolecular chemistry, particularly in the rational design of crystalline solids and functional polymers.

Crystal Engineering and Self-Assembly Processes

Theoretical studies on related adamantane (B196018) derivatives, such as 1-(adamantan-1-yl)-3-arylthioureas, have shown that non-covalent interactions, including hydrogen bonds and H···H short contacts, play a crucial role in stabilizing crystal structures. acs.org The presence of the dichloro-substituted aniline (B41778) ring introduces additional possibilities for intermolecular interactions, such as halogen bonding and π-π stacking, which can be exploited to guide the self-assembly process and create specific supramolecular topologies. researchgate.net The interplay between the bulky adamantane group and the functional groups on the aniline ring allows for fine-tuning of the crystal packing, which is essential for designing materials with desired physical and chemical properties.

Incorporation into Polymeric Systems and Composites

The adamantane moiety is known to enhance the properties of polymers by increasing their thermal stability, rigidity, and glass transition temperature. Adamantane-based polymers have potential applications in specialized coatings, such as for touchscreens. wikipedia.org The aniline functional group in this compound allows for its incorporation into various polymeric systems, either as a monomer in polymerization reactions or as a pendant group to modify existing polymer backbones.

The incorporation of this compound into polymeric matrices could lead to the development of advanced composites with enhanced mechanical and thermal properties. The bulky adamantyl group can create significant free volume within the polymer structure, potentially affecting gas permeability and other transport properties. Furthermore, the dichloro-substituents can influence the polymer's solubility, chemical resistance, and electronic properties.

Design of Hybrid Materials with Tunable Properties

Hybrid organic-inorganic materials offer a pathway to combine the advantageous properties of both components, leading to materials with enhanced performance. mdpi.comnih.gov The structure of this compound makes it a candidate for the organic component in such hybrid systems. The aniline nitrogen can coordinate to metal centers or be functionalized to interact with inorganic nanoparticles or frameworks.

The adamantyl group provides a robust, lipophilic, and thermally stable scaffold. nih.govnih.gov By functionalizing the aniline group, it is possible to create linkers for metal-organic frameworks (MOFs) or to anchor the molecule onto inorganic surfaces, creating hybrid materials with tailored porosity, thermal stability, and surface chemistry. The properties of these hybrid materials can be tuned by modifying the inorganic component and by further functionalization of the aromatic ring or the adamantane cage.

Application in Catalysis and Ligand Design

The electronic and steric properties of this compound make it an intriguing candidate for applications in catalysis, particularly as a ligand for transition metal complexes. The adamantyl and dichloro substituents are expected to significantly influence the performance and selectivity of such catalysts.

As a Ligand for Metal Complexes in Catalytic Reactions

The adamantyl group is frequently used in ligand design to create bulky and electron-rich environments around a metal center. researchgate.netresearchgate.net This steric hindrance can promote reductive elimination and prevent catalyst deactivation, leading to higher catalytic activity, particularly in cross-coupling reactions. researchgate.netprinceton.edu While phosphine (B1218219) ligands containing adamantyl groups are well-studied, the aniline nitrogen in this compound can also act as a coordinating atom for various transition metals.

Influence of Adamantyl and Dichloro Substituents on Catalytic Performance

The performance of a catalyst is intricately linked to the properties of its ligands. In a hypothetical metal complex utilizing this compound as a ligand, both the adamantyl and the dichloro substituents would play a critical role.

Influence of the Adamantyl Group: The primary influence of the adamantyl group is its significant steric bulk. researchgate.net This can create a sterically demanding environment around the metal center, which can be advantageous in several ways:

Enhanced Catalyst Stability: The bulky group can protect the metal center from unwanted side reactions or decomposition pathways. princeton.edu

Control of Selectivity: The defined steric profile can influence the regioselectivity and stereoselectivity of catalytic reactions.

The adamantyl group is also electron-donating, which can increase the electron density at the metal center, potentially enhancing its reactivity in oxidative addition steps. researchgate.net

Feature of Adamantyl GroupConsequence for Catalytic Performance
Steric Bulk Increased catalyst stability, promotion of reductive elimination
Electron-Donating Nature Increased electron density on the metal center, potential for enhanced oxidative addition
Rigidity Well-defined ligand-metal bond angles and coordination sphere

Influence of the Dichloro Substituents: The two chlorine atoms at the 2 and 6 positions of the aniline ring also have a significant impact:

Steric Hindrance: The ortho-chloro substituents add to the steric bulk around the nitrogen donor atom, which can further influence the coordination geometry and catalyst stability. In some cases, excessive steric hindrance can inhibit ligand coordination or substrate access. acs.orgacs.org

Electronic Effects: Chlorine is an electron-withdrawing group. The presence of two chlorine atoms will decrease the electron density on the aniline nitrogen, making it a weaker donor compared to an unsubstituted aniline. This can affect the strength of the metal-ligand bond and modulate the electronic properties of the catalyst. Studies on the photocatalytic degradation of chloroanilines have shown that the position and number of chlorine atoms affect the reactivity of the molecule. researchgate.net

The combination of a bulky, electron-donating adamantyl group at the para position and electron-withdrawing, sterically hindering chloro groups at the ortho positions creates a unique electronic and steric profile. This push-pull electronic effect, combined with the significant steric hindrance, could lead to novel catalytic activity and selectivity.

SubstituentPositionElectronic EffectSteric Effect
Adamantyl 4 (para)Electron-donatingBulky
Dichloro 2, 6 (ortho)Electron-withdrawingHindering

Investigation of Molecular Interactions with Biological Systems (In Silico and In Vitro)

The biological activity and potential therapeutic applications of novel chemical entities are often explored through a combination of computational (in silico) and laboratory-based (in vitro) studies. This section addresses the investigation of this compound in this context.

Structure-Activity Relationship (SAR) Studies for Molecular Targets

A comprehensive search of scientific literature and chemical databases did not yield specific structure-activity relationship (SAR) studies for this compound. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. Such studies for this compound would involve synthesizing and testing a series of analogs to identify key structural motifs responsible for any observed interactions with molecular targets. However, no such studies have been published.

Molecular Docking and Dynamics Simulations with Receptor Models

There are no publicly available molecular docking or dynamics simulation studies specifically investigating the interaction of this compound with any receptor models. These computational techniques are used to predict the binding affinity and mode of interaction between a small molecule and a biological target at the atomic level. The absence of such research indicates that the binding properties of this specific compound to proteins or other biological macromolecules have not been computationally explored.

In Vitro Ligand Binding Assays (e.g., Enzyme Inhibition, Receptor Affinity)

No data from in vitro ligand binding assays, such as enzyme inhibition or receptor affinity studies, are available for this compound in the reviewed scientific literature. These experimental assays are fundamental for quantifying the interaction of a compound with a specific biological target. Without these studies, the potency and selectivity of this compound towards any particular enzyme or receptor remain unknown.

Evaluation in Cell-Based Assays for Target Engagement (e.g., anti-proliferative activity against specific cell lines)

A review of available research indicates that this compound has not been evaluated in cell-based assays for target engagement or for its anti-proliferative activity against specific cell lines. Cell-based assays are essential for determining a compound's biological effect in a cellular context, providing insights into its mechanism of action and potential as a therapeutic agent.

Interactive Data Table: Biological Activity of this compound

Assay Type Molecular Target / Cell Line Result Reference
SAR Studies Not Applicable No data available N/A
Molecular Docking Not Applicable No data available N/A
Enzyme Inhibition Not Applicable No data available N/A
Receptor Affinity Not Applicable No data available N/A
Anti-proliferative Activity Not Applicable No data available N/A

Potential in Chemical Sensors and Probes

Currently, there is no published research exploring the potential application of this compound in the development of chemical sensors or probes. The unique structural features of the adamantane cage and the dichloroaniline moiety could potentially be exploited for selective molecular recognition; however, no studies have been conducted to investigate this possibility.

Conclusion and Future Research Directions

Summary of Key Academic Findings and Contributions

A thorough review of published academic literature reveals that 4-(Adamantan-1-yl)-2,6-dichloroaniline is a largely uncharacterized compound. Its presence is noted in chemical supplier catalogs, and its structure is registered, but dedicated scholarly articles detailing its synthesis, properties, or potential applications are conspicuously absent.

The primary contribution of this compound to the scientific community, therefore, lies not in established findings but in its potential as a novel molecular scaffold. The key characteristics, inferred from its structure, are summarized below:

FeatureInferred PropertyPotential Contribution
Adamantane (B196018) Moiety High lipophilicity, rigid 3D structure, metabolic stability.Can enhance blood-brain barrier permeability and improve pharmacokinetic profiles in drug candidates. nih.govscispace.comresearchgate.net
2,6-Dichloroaniline (B118687) Core Steric hindrance around the amine, altered electronic properties.Provides a unique building block for pharmaceuticals and specialty polymers. ontosight.aidatainsightsmarket.com
Combined Structure A sterically crowded, lipophilic aromatic amine.A novel building block for exploring structure-activity relationships in medicinal chemistry and creating high-performance materials.

This table is interactive. Click on the headers to sort.

In essence, the academic contribution of this compound is its existence as a synthetic target that bridges the well-established fields of diamondoid chemistry and functional aromatic compounds.

Identification of Unexplored Research Avenues and Methodological Challenges

The absence of dedicated research on this compound means the field is wide open for exploration. Several key research avenues present themselves, each with its own set of methodological hurdles.

Unexplored Research Avenues:

Synthesis and Characterization: The most immediate research need is the development and optimization of a reliable synthetic route. Subsequent comprehensive characterization using modern analytical techniques (NMR, X-ray crystallography, etc.) is required to understand its precise three-dimensional structure and physicochemical properties.

Medicinal Chemistry Applications: Given the prevalence of adamantane in antiviral and central nervous system drugs, this compound should be investigated as a scaffold for new therapeutic agents. ontosight.airesearchgate.net Its high lipophilicity suggests potential for applications targeting the CNS. nih.gov

Materials Science Exploration: Adamantane is known to enhance the thermal stability and glass transition temperature of polymers. usm.eduacs.org This compound could serve as a monomer or additive for creating novel polyimides, polyamides, or other polymers with enhanced durability and specific optical properties. rsc.org

Catalysis and Ligand Development: The sterically hindered nature of the amine could be exploited in the design of novel ligands for organometallic catalysis, potentially offering unique selectivity in chemical transformations.

Methodological Challenges:

Synthesis: The synthesis of sterically hindered amines is a known challenge in organic chemistry. mdpi.comresearchgate.netrsc.org The bulky adamantyl group combined with two ortho-chlorine atoms will likely hinder standard amination or coupling reactions, requiring the development of specialized catalytic systems or reaction conditions. chimia.chnih.gov

Purification and Solubility: The high lipophilicity conferred by the adamantane group may lead to poor solubility in common polar solvents, complicating reaction work-ups and purification by standard chromatographic methods.

Biological Assays: The potential for low aqueous solubility could also pose challenges for in vitro biological screening, requiring specialized formulation approaches to achieve meaningful results.

Broader Impact on Fundamental Chemical Science and Emerging Technologies

Should the aforementioned research avenues be successfully explored, this compound could have a significant impact on several areas of science and technology.

Impact on Fundamental Chemical Science:

The successful synthesis and study of this molecule would provide valuable data on the interplay between extreme steric hindrance and electronic effects in aromatic amines. It would serve as a model compound for understanding how bulky, non-aromatic substituents influence the reactivity and properties of a functional aromatic core. This knowledge can inform the design of other complex molecules and catalysts.

Impact on Emerging Technologies:

Pharmaceuticals: As a building block, it could lead to a new class of drug candidates. The adamantane moiety can be used to fine-tune the pharmacokinetic properties of active molecules, potentially leading to drugs with longer half-lives, better metabolic stability, or enhanced ability to cross biological membranes like the blood-brain barrier. publish.csiro.aunih.govpensoft.net

Advanced Materials: In polymer science, incorporating this bulky, rigid structure could lead to the development of next-generation materials. These might include colorless polyimides for flexible electronics, high-temperature resistant coatings for aerospace applications, or materials with a high refractive index for optical devices. usm.eduresearchgate.net The inherent stability of the adamantane cage is a key feature that can be translated into material durability. wikipedia.org

Q & A

Q. What are the recommended synthetic routes for 4-(Adamantan-1-yl)-2,6-dichloroaniline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling adamantane derivatives with 2,6-dichloroaniline precursors. A common approach is refluxing reactants (e.g., adamantane carbonyl chloride and 2,6-dichloroaniline) in solvents like benzene or dichloromethane with catalytic acid (e.g., H₂SO₄). Reaction optimization includes:

  • Temperature control : Maintain reflux conditions (e.g., 100–120°C) to ensure complete condensation .
  • Solvent selection : Use Dean-Stark traps for azeotropic water removal to shift equilibrium toward product formation .
  • Purification : Crystallize via slow solvent evaporation (e.g., ethanol/water mixtures) to obtain cuboid crystals with high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies adamantane’s rigid cyclohexane rings (δ 1.6–2.1 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.5 ppm for dichloroaniline). Use deuterated DMSO or CDCl₃ for solubility .
  • GC-MS : Confirm purity (>99%) and detect byproducts via retention time and fragmentation patterns .
  • FT-IR : Key peaks include N–H stretches (~3350 cm⁻¹), C–Cl stretches (~750 cm⁻¹), and C=O/C–N vibrations (if intermediates are present) .

Q. How can hydrogen-bonding interactions in this compound be experimentally analyzed?

Methodological Answer:

  • X-ray crystallography : Resolve intramolecular N–H⋯O and N–H⋯Cl bonds. For example, bond distances of 2.8–3.1 Å and angles of 150–170° indicate moderate-strength hydrogen bonds .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability linked to hydrogen-bond networks; decomposition above 200°C suggests robust intermolecular interactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Data collection : Use a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts. Collect 34421 reflections (Rint = 0.034) .
  • Refinement : Employ SHELXL-2018 for anisotropic displacement parameters and hydrogen-bond constraints. Validate with R1 < 0.03 and wR2 < 0.08 .
  • Visualization : Use WinGX/ORTEP for ellipsoid diagrams (50% probability) and π-π stacking analysis (e.g., centroid distances ~3.7 Å) .

Q. What computational methods complement crystallographic data for electronic structure analysis?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) to compare experimental vs. theoretical bond lengths (e.g., C–Cl: 1.73 Å vs. 1.75 Å).
  • Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., H⋯Cl contributions >15%) using CrystalExplorer .
  • Molecular Dynamics (MD) : Simulate thermal motion (e.g., anisotropic displacement parameters) to validate crystallographic B-factors .

Q. How can contradictions in crystallographic data (e.g., bond lengths) be addressed during refinement?

Methodological Answer:

  • Multi-parameter refinement : Constrain adamantane’s rigid cyclohexane rings (C–C bonds fixed at 1.54 Å) while allowing flexibility in the dichloroaniline moiety .
  • Twinned data handling : Use SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning (common in monoclinic systems) .
  • Discrepancy analysis : Compare with analogous structures (e.g., 4-(2,6-dichlorophenylamino)-pent-3-en-2-one) to identify systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.